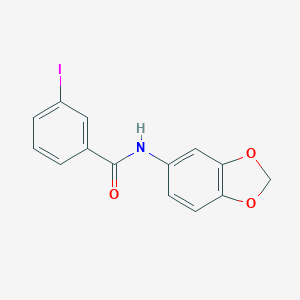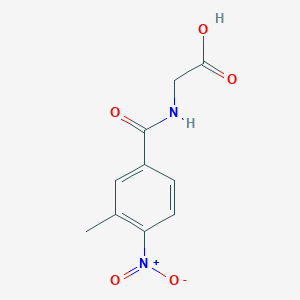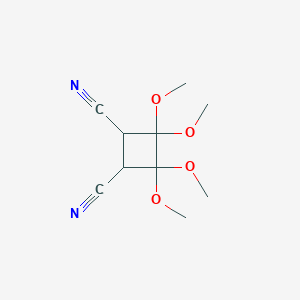
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, also known as TMCBD, is a cyclic compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science.
Scientific Research Applications
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied extensively for its potential applications in various fields of science, including materials science, organic chemistry, and pharmacology. In materials science, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used to synthesize novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In organic chemistry, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used as a building block for the synthesis of complex molecules with potential pharmaceutical applications. In pharmacology, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied for its potential as an anti-cancer agent and as a modulator of ion channels in the nervous system.
Mechanism Of Action
The mechanism of action of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is not fully understood, but it is believed to work through the inhibition of ion channels in the cell membrane. This leads to a decrease in the flow of ions, which can disrupt cellular signaling pathways and ultimately lead to cell death. 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has also been shown to have anti-inflammatory properties, which may contribute to its potential as an anti-cancer agent.
Biochemical And Physiological Effects
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of ion channels, anti-inflammatory activity, and potential anti-cancer activity. However, further research is needed to fully understand the extent of these effects and their potential applications in medicine and other fields.
Advantages And Limitations For Lab Experiments
One advantage of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is its relative ease of synthesis and high purity yield, making it a viable option for large-scale experiments. However, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is also highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, further research is needed to fully understand the potential limitations of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile in lab experiments and its potential interactions with other chemicals and compounds.
Future Directions
There are numerous future directions for research on 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, including its potential as an anti-cancer agent, its use in the synthesis of novel materials and polymers, and its role in modulating ion channels in the nervous system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile and its potential applications in medicine and other fields. Overall, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is a promising compound with a range of potential applications and avenues for future research.
Synthesis Methods
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxy-1,4-dibromobutane with potassium cyanide and subsequent cyclization with sodium methoxide. This method has been optimized to yield high purity 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile with good yields, making it a viable option for large-scale synthesis.
properties
CAS RN |
88460-06-4 |
|---|---|
Product Name |
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile |
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3,3,4,4-tetramethoxycyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H14N2O4/c1-13-9(14-2)7(5-11)8(6-12)10(9,15-3)16-4/h7-8H,1-4H3 |
InChI Key |
UEOXSCPTBWUUCO-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
Canonical SMILES |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



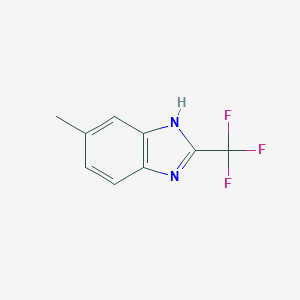
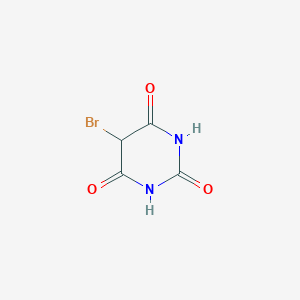
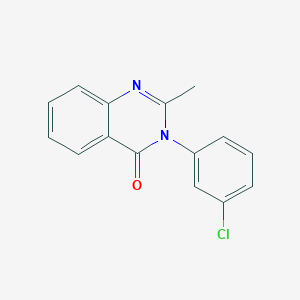
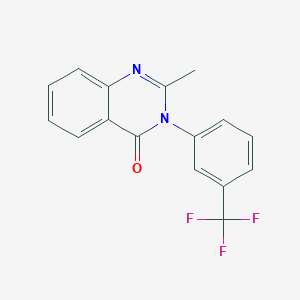
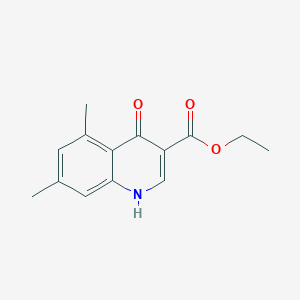




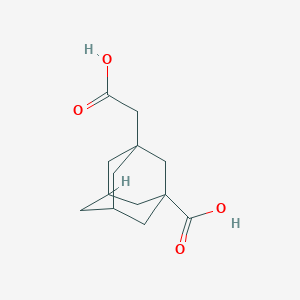
![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
